![molecular formula C11H12N4 B1340937 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 7271-08-1](/img/structure/B1340937.png)
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-08-1) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused to a tetrahydropyridine ring, with a pyridin-4-yl substituent at the 4-position (Figure 1). Its molecular formula is C₁₁H₁₂N₄ (MW: 200.24 g/mol), and it exists as a dihydrate under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the imidazo[4,5-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or imidazole rings, potentially altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or imidazole rings, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[4,5-c]pyridine compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H12N4
- Molecular Weight : 200.24 g/mol
- CAS Number : 7271-08-1
- IUPAC Name : 4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
The structure of this compound features a fused imidazo-pyridine framework that contributes to its biological activity and chemical reactivity.
Anticancer Activity
Research has indicated that compounds similar to 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Investigations have shown that it possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neurological Applications
Research into the neuroprotective effects of this compound suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies indicate that this compound can modulate neurotransmitter levels and provide protection against oxidative stress in neuronal cells .
Polymer Chemistry
The unique structural properties of this compound have led to its incorporation into polymer matrices for enhanced material properties. Research has shown that adding this compound can improve thermal stability and mechanical strength in polymer composites used for various industrial applications .
Skin Care Products
Recent studies have explored the use of this compound in cosmetic formulations due to its potential skin benefits. Its incorporation into creams and lotions has been linked to improved skin hydration and barrier function. A formulation study indicated that products containing this compound showed enhanced moisturizing effects and reduced skin irritation compared to control formulations .
Summary Table of Applications
Application Area | Specific Use Case | Findings/Benefits |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell growth via targeted pathways |
Antimicrobial Properties | Effective against various bacterial strains | |
Neurological Applications | Neuroprotective effects; potential treatment for diseases | |
Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Cosmetic Formulations | Skin Care Products | Improves hydration and reduces irritation |
Mechanism of Action
The mechanism of action of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its structural resemblance to purine bases allows it to interact with nucleic acids, potentially influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substituent Variations
The imidazo[4,5-c]pyridine scaffold is shared across analogues, but substituents at the 4-position modulate physicochemical and pharmacological properties (Table 1).
Compound (CAS) | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
7271-08-1 (Target) | Pyridin-4-yl | C₁₁H₁₂N₄ | 200.24 | Polar, hydrogen-bond donor/acceptor |
7271-09-2 | 4-Fluorophenyl | C₁₁H₁₁FN₄ | 218.23 | Lipophilic, electron-withdrawing |
4875-40-5 | 2-Chlorophenyl | C₁₂H₁₂ClN₃ | 233.70 | Steric bulk, moderate lipophilicity |
4875-47-2 | 2-Methoxyphenyl | C₁₂H₁₅N₃O | 229.27 | Electron-donating, improved solubility |
1010928-50-3 | 2,3,4-Trifluorophenyl | C₁₂H₁₀F₃N₃ | 253.23 | High lipophilicity, metabolic stability |
Table 1 : Structural comparison of 4-substituted imidazo[4,5-c]pyridines .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Antimalarial Activity : Fluorophenyl-substituted analogues (e.g., 46–50 in ) inhibit hemozoin formation with IC₅₀ values < 100 nM, attributed to halogen-mediated π-stacking interactions .
- GPCR Modulation: The pyridin-4-yl group in the target compound may enhance binding to histamine or adenosine receptors due to its ability to form hydrogen bonds, unlike lipophilic substituents like trifluorophenyl .
- Structure-Activity Relationships (SAR) :
Physicochemical Properties
Property | Target (7271-08-1) | 4-Fluorophenyl (7271-09-2) | 2-Methoxyphenyl (4875-47-2) |
---|---|---|---|
LogP | ~1.2 (predicted) | ~2.5 | ~1.8 |
Water Solubility | Moderate | Low | High |
pKa | 4.9 (imidazole N) | 4.7 | 5.1 |
Table 2 : Predicted physicochemical properties based on substituent effects .
Key Research Findings
- Synthetic Efficiency : The 2-methoxyphenyl derivative (4875-47-2) was synthesized in 95% purity via air oxidation in aqueous medium, highlighting eco-friendly methods .
- Biological Potency : The 3,5-difluorophenyl analogue () exhibited a 56% yield and fast-kill antimalarial activity, outperforming chloroquine in vitro .
- Toxicity: Limited data exist for the pyridin-4-yl derivative, but fluorophenyl analogues show moderate cytotoxicity (CC₅₀ > 10 μM in HepG2 cells) .
Biological Activity
4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS No. 7271-08-1) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C11H12N4 with a molecular weight of 200.24 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Weight | 200.24 g/mol |
CAS Number | 7271-08-1 |
Solubility | Very soluble |
Log P (octanol-water) | 0.34 |
Bioavailability Score | 0.55 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines:
-
In Vitro Studies :
- LN-229 (glioblastoma) : IC50 values ranging from 1.8 to 3.2 μM were observed for certain derivatives.
- Capan-1 (pancreatic adenocarcinoma) : Compounds exhibited varying degrees of inhibition with IC50 values around 2.1 μM.
- HCT-116 (colorectal carcinoma) : Notably sensitive with some derivatives showing IC50 values below 1 μM.
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
While many derivatives have been tested for antimicrobial properties, the specific compound has shown limited antibacterial activity in preliminary studies:
- E. coli : Moderate activity noted with MIC values around 32 μM for some related compounds.
Other Biological Activities
The compound has also been investigated for its effects on other biological targets:
- Enzyme Inhibition : Certain studies indicate potential as inhibitors of enzymes like P-glycoprotein (P-gp), which could enhance drug absorption and efficacy.
Structure-Activity Relationships (SAR)
The biological activity of imidazo[4,5-c]pyridine derivatives is significantly influenced by their structural modifications:
Modification | Effect on Activity |
---|---|
Substitution on N5 | Increased lipophilicity enhances potency |
Alkyl groups at C4 | Varied effects; optimal chain length improves activity |
Halogenation | Often increases antiproliferative effects |
Case Studies
- Study on Antiproliferative Effects : A study published in Molecules demonstrated that certain derivatives had selective activity against cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like DTX and STS .
- Inhibition of Enzymatic Activity : Research highlighted a novel class of tetrahydroimidazo[4,5-c]pyridine-based inhibitors targeting P. gingivalis QC with improved inhibitory activity compared to non-cyclic counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?
- Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. For example:
- Step 1 : React 3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate with benzyl succinimidyl carbonate in DCM/DMF (4:1 v/v) and triethylamine (TEA) at 0°C, yielding a 48.1% intermediate after purification .
- Step 2 : Introduce trityl protection using trityl chloride in MeCN with TEA, achieving 78.4% yield via flash chromatography .
- Step 3 : Catalytic hydrogenation (Pd/C, H₂ in MeOH) removes protecting groups, with 89% conversion .
- Key Considerations : Solvent selection (e.g., DMF for azo coupling), catalyst loading (10% Pd/C), and pH control during workup (pH 10 for extraction).
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- 1H-NMR : Look for characteristic shifts: δ 7.2–8.5 ppm (pyridinyl protons), δ 2.5–4.0 ppm (tetrahydroimidazopyridine backbone) .
- 13C-NMR : Peaks at ~150 ppm (pyridinyl carbons) and 40–60 ppm (saturated ring carbons) .
- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities.
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Radioligand Binding : Test affinity for histamine H3/H4 receptors using competitive displacement assays (e.g., [³H]-α-methylhistamine) .
- Functional Assays : Measure cAMP modulation in HEK293 cells expressing H3/H4 receptors to assess agonism/antagonism .
Advanced Research Questions
Q. How do structural modifications influence P2X7 receptor antagonism and pharmacokinetics?
- Methodological Answer :
- SAR Strategy : Introduce substituents at the pyridinyl or tetrahydroimidazopyridine positions. For example:
- Fluorine/Trifluoromethyl Groups : Enhance metabolic stability (e.g., compound 35 in shows ED50 = 0.07 mg/kg in rats and improved solubility vs. compound 29) .
- In Vivo Testing : Use rat models to measure receptor occupancy (ED50) and plasma exposure (AUC) .
- Data Table :
Compound | Substituent | ED50 (mg/kg) | Solubility (µg/mL) |
---|---|---|---|
29 | 2-Fluoro-3-CF3-phenyl | 0.06 | 12 |
35 | 3-Fluoro-2-CF3-pyridyl | 0.07 | 45 |
Source: Adapted from |
Q. What strategies resolve low solubility in preclinical development?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins for in vivo formulations .
- Salt Formation : Convert free base to hydrochloride salt (e.g., dihydrochloride forms in improved crystallinity).
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
Q. How can receptor subtype selectivity (e.g., AT1 vs. AT2) be optimized?
- Methodological Answer :
- Binding Pocket Analysis : Use molecular docking (e.g., PD123177 and PD123319 in show >100-fold selectivity for AT2 over AT1).
- Critical Modifications :
- Hydrophobic Substituents : Increase AT2 affinity (e.g., diphenylacetyl groups in PD123319).
- Chiral Centers : (S)-configuration in PD123319 enhances selectivity .
Q. How to address contradictions in catalytic hydrogenation yields across studies?
- Methodological Answer :
- Variable Factors :
- Catalyst Activity : Fresh vs. recycled Pd/C impacts reduction efficiency.
- Reaction Time : reports 4-hour completion, while longer durations may degrade sensitive groups.
- Troubleshooting : Monitor reaction progress via TLC and optimize H₂ flow rate (e.g., 1 atm vs. balloon pressure) .
Q. Data Contradiction Analysis
Q. Why do synthetic yields vary between tritylation (78.4%) and benzylation (48.1%) steps?
- Analysis :
Properties
IUPAC Name |
4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11/h1-2,4-5,7,10,13H,3,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBFZHROWYDVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585887 | |
Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7271-08-1 | |
Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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